molecular formula C3Cl3N3O3 B1681851 Trichloroisocyanuric acid CAS No. 87-90-1

Trichloroisocyanuric acid

Cat. No.: B1681851
CAS No.: 87-90-1
M. Wt: 232.41 g/mol
InChI Key: YRIZYWQGELRKNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Symclosene, also known as Trichloroisocyanuric acid, is primarily used as a disinfectant, algicide, and bactericide . Its primary targets are various microorganisms, including bacteria and algae, that are commonly found in environments such as swimming pools and spas .

Mode of Action

Symclosene acts as a strong oxidant . When it comes into contact with microorganisms, it can disrupt their metabolic processes by oxidizing the molecules within the cells . This leads to the inactivation and eventual death of the microorganisms .

Biochemical Pathways

As an oxidizing agent, it is likely to interfere with the redox reactions that are essential for the energy production in microbial cells .

Pharmacokinetics

It is applied directly to the environment where it exerts its effects .

Result of Action

The result of Symclosene’s action is the effective disinfection of the treated environment. By inactivating and killing microorganisms, it helps to prevent the spread of diseases and maintains the cleanliness and safety of environments such as swimming pools and spas .

Action Environment

The efficacy and stability of Symclosene can be influenced by various environmental factors. For example, it is known to decompose on heating, producing toxic fumes . Therefore, it should be stored in a cool, well-ventilated area . It is also a strong oxidant and can react with combustible and reducing materials, so it should be kept separate from such substances . Furthermore, it is very toxic to aquatic life , indicating that its use should be carefully managed to minimize environmental impact.

Biochemical Analysis

Biochemical Properties

Symclosene plays a significant role in biochemical reactions due to its strong oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules, primarily through oxidation reactions. Symclosene can oxidize sulfhydryl groups in proteins, leading to the formation of disulfide bonds, which can alter the protein’s structure and function. Additionally, it can react with amino acids such as cysteine and methionine, leading to the formation of sulfoxides and other oxidized derivatives .

Cellular Effects

Symclosene has profound effects on various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Symclosene’s strong oxidizing properties can lead to oxidative stress within cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in antioxidant defense. This compound can also interfere with cellular respiration by oxidizing components of the electron transport chain, leading to reduced ATP production and impaired cellular energy metabolism .

Molecular Mechanism

At the molecular level, Symclosene exerts its effects through several mechanisms. It can bind to and oxidize biomolecules, leading to the formation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, including lipids, proteins, and DNA. Symclosene can also inhibit or activate enzymes by oxidizing their active sites, leading to changes in enzyme activity. Additionally, it can induce changes in gene expression by activating transcription factors involved in the oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Symclosene can change over time due to its stability and degradation properties. Symclosene is relatively stable under dry conditions but can degrade in the presence of moisture, leading to the release of chlorine gas. Over time, the degradation of Symclosene can result in reduced efficacy as a disinfectant and oxidizing agent. Long-term exposure to Symclosene in in vitro or in vivo studies has shown that it can cause persistent oxidative stress, leading to chronic cellular damage and impaired cellular function .

Dosage Effects in Animal Models

The effects of Symclosene vary with different dosages in animal models. At low doses, Symclosene can effectively disinfect and prevent microbial growth without causing significant toxicity. At high doses, Symclosene can cause toxic effects, including oxidative damage to tissues, inflammation, and disruption of normal cellular processes. Threshold effects have been observed, where low doses are beneficial, but higher doses lead to adverse effects, highlighting the importance of dosage control in its application .

Metabolic Pathways

Symclosene is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors involved in oxidative metabolism, leading to changes in metabolic flux and metabolite levels. Symclosene can oxidize key metabolic intermediates, affecting pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to altered energy production and metabolic imbalances within cells .

Transport and Distribution

Within cells and tissues, Symclosene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Symclosene’s distribution is influenced by its chemical properties, such as solubility and reactivity. It tends to accumulate in areas with high oxidative activity, such as mitochondria, where it can exert its effects on cellular respiration and energy metabolism .

Subcellular Localization

Symclosene’s subcellular localization is critical for its activity and function. It is often found in compartments with high oxidative activity, such as mitochondria and peroxisomes. Targeting signals and post-translational modifications can direct Symclosene to specific organelles, where it can interact with enzymes and other biomolecules. Its localization within these compartments allows it to effectively modulate oxidative processes and influence cellular function .

Chemical Reactions Analysis

Trichloroisocyanuric acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include chlorine gas and aqueous sodium hydroxide . Major products formed from these reactions include chlorinated organic compounds and oxidized products .

Biological Activity

Trichloroisocyanuric acid (TCCA) is a chlorinated compound widely recognized for its applications in disinfection, particularly in swimming pools and water treatment. Its biological activity, however, extends beyond its disinfectant properties, impacting various biological systems and raising concerns about its potential toxicity. This article explores the biological activity of TCCA, focusing on its effects on aquatic organisms, its role in skin inflammation, and the implications of disinfection byproducts.

Overview of TCCA

TCCA is a chlorinating agent that releases hypochlorous acid (HOCl) when dissolved in water, which is effective in killing bacteria and viruses. It is commonly used for sanitation in public health and aquaculture settings. However, the oxidative nature of TCCA can lead to adverse biological effects, particularly in aquatic ecosystems and human health.

Biological Activity in Aquatic Organisms

Research indicates that TCCA exposure can induce significant physiological changes in aquatic species, particularly fish. A study focusing on goldfish (Carassius auratus) revealed that sublethal concentrations of TCCA caused oxidative stress and histopathological alterations in liver and gill tissues. Key findings include:

  • Oxidative Stress : Exposure to TCCA led to increased levels of malondialdehyde (MDA), indicating lipid peroxidation, alongside reduced activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
  • Histopathological Changes : Significant damage was observed in gill tissues, which are critical for respiration and osmoregulation .
  • Metabolic Disturbances : The study highlighted disturbances in energy metabolism and detoxification processes, with phase I and phase II metabolic enzymes being activated to counteract TCCA-induced toxicity .

Table 1: Effects of TCCA on Goldfish

ParameterControl GroupTCCA Exposure (Day 2)TCCA Exposure (Day 4)
SOD Activity (U/mg protein)5.6 ± 0.34.2 ± 0.2*3.5 ± 0.1*
CAT Activity (U/mg protein)3.8 ± 0.24.0 ± 0.32.8 ± 0.2*
MDA Level (nmol/mg protein)0.5 ± 0.11.2 ± 0.2*1.5 ± 0.3*

(*p < 0.05 indicates statistical significance compared to control group)

Impact on Human Health

Recent studies have also examined the effects of TCCA on human skin health, particularly concerning UV-induced inflammation. A notable investigation demonstrated that topical application of TCCA significantly enhances UV-induced inflammatory responses in murine models:

  • Inflammatory Response : The cutaneous delivery of TCCA exacerbated UV-induced inflammation by altering gene expression profiles associated with inflammatory pathways .
  • Potential Health Risks : These findings suggest that while TCCA serves as an effective disinfectant, its application may pose risks to skin health, particularly under conditions of UV exposure .

Table 2: Gene Expression Changes Induced by TCCA

GeneControl ExpressionTCCA Application Expression
IL-6LowHigh
TNF-αLowElevated
COX-2LowSignificantly Elevated

Disinfection Byproducts (DBPs)

The use of TCCA in water treatment processes can lead to the formation of disinfection byproducts (DBPs), which may have toxicological implications:

  • Regulated DBPs : A study analyzing swimming pool water revealed significant increases in regulated DBPs following TCCA disinfection, raising concerns about potential carcinogenic risks .
  • Cytotoxicity : The concentration and cytotoxicity of DBPs were found to increase significantly post-disinfection, with implications for both swimmer safety and environmental health .

Table 3: Concentration of DBPs Post-TCCA Disinfection

DBP TypeConcentration (μg/L) Before DisinfectionConcentration (μg/L) After Disinfection
Trihalomethanes16.620.4
Haloacetic Acids8.282.0
Inorganic DBPs64.4100-729

Properties

IUPAC Name

1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione
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InChI

InChI=1S/C3Cl3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11
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InChI Key

YRIZYWQGELRKNT-UHFFFAOYSA-N
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Canonical SMILES

C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl
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Molecular Formula

C3Cl3N3O3
Record name TRICHLORO-S-TRIAZINETRIONE, DRY
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Related CAS

29680-41-9 (hydrochloride salt)
Record name Symclosene [USAN:INN]
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DSSTOX Substance ID

DTXSID2026523
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Molecular Weight

232.41 g/mol
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Physical Description

Trichloro-s-triazinetrione, dry appears as a white slightly hygroscopic crystalline powder or lump solid with a mild chlorine-like odor. Said to have 85 percent available chlorine. Decomposes at 225 °C. Moderately toxic by ingestion. May irritate skin and eyes. Active ingredient in household dry bleaches. Used in swimming pools as a disinfectant., Other Solid, White solid; [ICSC] Strong odor of chlorine; Slightly hygroscopic; [HSDB], WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR.
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Flash Point

> 250 °C (482 °F ) open cup
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Solubility

Soluble in chlorinated and highly polar solvents, Solubility in water at 25 °C = 1 g/100 g; Solubility in acetone at 30 °C = 35.0 g/100 g, Water solubility = 1.2% = 1.20X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.2
Record name Trichloroisocyanuric acid
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Density

greater than 1 at 68 °F (est) (USCG, 1999), Greater than 1 at 20 °C (solid), 2.07 g/cm³
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Vapor Pressure

0.00000012 [mmHg], negligible
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Color/Form

Needles from ethylene chloride, White crystalline powder or granules, White crystals

CAS No.

87-90-1
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Melting Point

246.7 °C (decomposes)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Trichloroisocyanuric acid

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